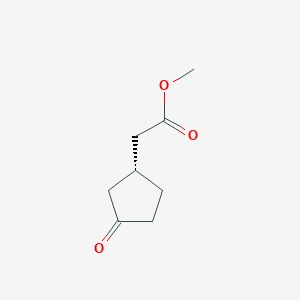

(R)-Methyl 2-(3-oxocyclopentyl)acetate

描述

®-3-Oxo-cyclopentaneacetic acid methyl ester is a synthetic intermediate widely used in pharmaceutical synthesis. It is known for its high purity and stability, making it a valuable compound in various chemical processes .

准备方法

合成路线及反应条件

(R)-3-氧代环戊烷乙酸甲酯的合成通常涉及(R)-3-氧代环戊烷乙酸与甲醇的酯化反应。该反应通常由酸催化,例如硫酸或盐酸。 反应条件通常包括将混合物回流以确保完全酯化 .

工业生产方法

在工业环境中,(R)-3-氧代环戊烷乙酸甲酯的生产遵循类似的原理,但规模更大。该过程涉及使用大型反应器和连续流系统来优化产率和纯度。 仔细监控反应以保持所需的温度和压力条件 .

化学反应分析

反应类型

(R)-3-氧代环戊烷乙酸甲酯会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的羧酸。

还原: 它可以被还原形成醇。

取代: 它可以发生亲核取代反应形成不同的酯或酰胺.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用还原剂,例如氢化锂铝或硼氢化钠。

主要产物

氧化: 羧酸。

还原: 醇。

取代: 取决于所用亲核试剂的不同酯或酰胺.

科学研究应用

Chemical Properties and Structure

(R)-Methyl 2-(3-oxocyclopentyl)acetate is characterized by its unique cyclopentyl structure and functional groups. It belongs to the class of esters, specifically a methyl ester derived from 2-(3-oxocyclopentyl)acetic acid. The compound exhibits a distinct odor, making it valuable in fragrance formulations.

Fragrance Industry

The pleasant aroma of this compound makes it a sought-after ingredient in the fragrance industry. Its unique scent profile allows it to be used in perfumes, cosmetics, and personal care products. The compound's low toxicity further enhances its appeal for use in consumer products .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its chiral nature allows for the production of enantiomerically pure substances, which are critical in drug development. The compound has been studied for its potential effects on nicotine accumulation in plants, suggesting possible applications in nicotine-related therapies.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing PDE9A inhibitors, which are potential treatments for cognitive disorders . The synthesis process involved a one-pot method that simplified production while maintaining high yields.

Agricultural Science

In agricultural applications, this compound has been shown to enhance plant growth when used alongside other growth regulators like methyl jasmonate. Research indicates that this compound can synergistically interact with other substances to promote better growth responses in plants .

Safety and Toxicological Assessment

Studies have indicated that this compound exhibits low acute toxicity and no significant mutagenic or genotoxic activity . This safety profile supports its use in consumer products and agricultural applications.

作用机制

(R)-3-氧代环戊烷乙酸甲酯的作用机制涉及它作为各种化学反应中的一种中间体的作用。它与特定的酶和分子靶点相互作用,以促进所需产物的形成。 所涉及的途径包括酯化、氧化和还原过程 .

相似化合物的比较

类似化合物

- (S)-3-氧代环戊烷乙酸甲酯

- 3-氧代环戊烷乙酸乙酯

- 3-氧代环戊烷乙酸异丙酯

独特性

(R)-3-氧代环戊烷乙酸甲酯因其特定的立体化学而独一无二,这赋予了它在化学反应中独特的反应性和选择性。 这使其在合成对映异构体纯的药物化合物方面特别有价值 .

生物活性

(R)-Methyl 2-(3-oxocyclopentyl)acetate is a chiral organic compound belonging to the class of esters, specifically a methyl ester derived from 2-(3-oxocyclopentyl)acetic acid. Its unique cyclopentyl structure and functional groups make it an interesting subject for research in various fields, including pharmacology and plant biology. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological interactions, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is CHO. The compound features a chiral center, which contributes to its stereochemical properties and biological activity. The specific arrangement of atoms allows for interactions with various biological targets, influencing its efficacy in different applications.

Synthesis Methods

Several methods have been documented for synthesizing this compound, which can influence its purity and yield. Common synthetic routes include:

- Esterification : Reacting 2-(3-oxocyclopentyl)acetic acid with methanol in the presence of an acid catalyst.

- Michael Addition : Utilizing Michael acceptors to form the ester under controlled conditions.

These methods can be optimized based on the desired application, whether in pharmaceuticals or agricultural practices.

Plant Growth Regulation

Research indicates that this compound may enhance nicotine accumulation in plants when used alongside growth regulators like methyl jasmonate. This suggests its potential role as a plant growth regulator, possibly influencing secondary metabolite production and stress responses in plants.

The mechanism through which this compound exerts its biological effects may involve:

- Interaction with specific receptors or enzymes involved in metabolic pathways.

- Modulation of gene expression related to stress responses in plants or cellular signaling pathways in animal models.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl dihydrojasmonate | Contains a jasmonate framework | Known for plant growth regulation |

| Methyl jasmonate | A well-studied plant hormone | Key role in stress response and defense |

| Methyl 2-benzamidoacrylate | Contains an amide group | Used in medicinal chemistry |

| Methyl 3-(1-methyl-2-oxocyclopentyl)-2-(2,2,2-trifluoroacetamido)propanoate | Contains trifluoroacetamido functionality | Potential applications in pharmaceuticals |

The unique cyclopentyl structure combined with ester functionality differentiates this compound from other related compounds that may lack this particular arrangement or functional groups.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights its potential applications:

- Plant Studies : Investigations into similar compounds have shown enhanced growth responses when applied in conjunction with jasmonates .

- Pharmaceutical Applications : The structural properties suggest potential use in drug design, particularly in targeting pathways involved in inflammation or cancer progression.

属性

IUPAC Name |

methyl 2-[(1R)-3-oxocyclopentyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXMFVOUUXTIOH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。